molecular formula C24H24N4O4S B2570728 [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 946243-21-6

[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2570728
CAS No.: 946243-21-6
M. Wt: 464.54
InChI Key: RBAOQQJMGBOCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is a hybrid heterocyclic molecule combining oxazole and triazole moieties. Its structure features:

  • Oxazole core: Substituted with a 4-ethoxyphenyl group at position 2 and a methyl group at position 3.
  • Triazole core: Substituted with a 3-(methylsulfanyl)phenyl group at position 1 and a methyl group at position 4.
  • Ester linkage: The oxazole methyl group is esterified to the triazole carboxylate.

Structural characterization of such compounds typically employs X-ray crystallography using programs like SHELXL , which refine molecular geometry and intermolecular interactions.

Properties

IUPAC Name

[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S/c1-5-30-19-11-9-17(10-12-19)23-25-21(16(3)32-23)14-31-24(29)22-15(2)28(27-26-22)18-7-6-8-20(13-18)33-4/h6-13H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAOQQJMGBOCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC(=CC=C4)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl bromoacetate, methyl iodide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous triazole and oxazole derivatives, focusing on substituents, molecular weights, and synthetic pathways:

Compound Name Core Structure Key Substituents Molecular Weight Synthesis Method (Reference) Bioactivity (Reference)
Target compound Oxazole + Triazole 4-Ethoxyphenyl (oxazole), 3-(methylsulfanyl)phenyl (triazole) ~453.5 g/mol Not explicitly described Not reported in evidence
Ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate Triazole 4-Methoxyphenylmethyl, chloro at position 5 295.7 g/mol Halogenation and alkylation Research chemical (no data)
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydro-1H-pyrazole-1-carbothioamide Triazole + Pyrazole 4-Fluorophenyl (pyrazole), 4-methylphenyl (triazole) ~408.4 g/mol Cyclocondensation Anticancer (theoretical)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole Phenylsulfonyl, difluorophenyl, phenylethanone ~557.5 g/mol α-Halogenated ketone coupling Antimicrobial
Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate Triazole Phenyl at position 5 231.2 g/mol Cyclization of thiosemicarbazides Enzyme inhibition studies

Structural and Functional Insights

  • The methylsulfanyl (SMe) group at the triazole’s phenyl ring may confer metabolic stability over halogenated analogs (e.g., ) due to reduced susceptibility to oxidative degradation. Ester vs. Thioether Linkages: The target’s ester group contrasts with thioether-linked compounds (e.g., ), which may alter hydrolysis rates and bioavailability.
  • Synthetic Pathways :

    • Triazole derivatives are commonly synthesized via cyclocondensation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). The general procedure in involves sodium ethoxide-mediated coupling of α-halogenated ketones with triazoles, a method adaptable to the target compound.
    • Oxazole formation typically employs Robinson-Gabriel synthesis or cyclodehydration of β-keto amides.
  • Bioactivity Trends :

    • Triazole-pyrazole hybrids (e.g., ) are theorized to target kinases or apoptosis pathways, suggesting the target compound may share similar mechanisms.
    • Sulfonyl and sulfanyl groups (e.g., , target compound) are associated with enhanced binding to cysteine-rich domains in enzymes .

Biological Activity

The compound [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is a novel synthetic molecule that has garnered attention for its potential biological activities. This article focuses on the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC21H25N3O4S
Molecular Weight401.50 g/mol
LogP4.04
Hydrogen Bond Acceptors6
Rotatable Bonds5

The biological activity of this compound can be attributed to its interaction with various molecular targets in the body. Notably, it has been studied for its effects on:

  • PPARγ Activation : The compound acts as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and adipocyte differentiation. Activation of PPARγ can lead to improved insulin sensitivity and anti-inflammatory effects, making it a candidate for diabetes and obesity management .
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity may contribute to its potential protective effects against various diseases linked to oxidative damage .
  • Anti-cancer Properties : Research indicates that compounds similar to this one can inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) and blocking cell cycle progression. The triazole moiety is particularly noted for its ability to interact with DNA and disrupt cancer cell growth pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

  • Diabetes Management : A study highlighted that PPARγ agonists improve insulin sensitivity in Type 2 diabetes models. The compound's ability to activate PPARγ suggests it may have similar effects .
  • Cancer Research : In vitro studies showed that triazole derivatives can inhibit the growth of breast cancer cells through mechanisms involving apoptosis and cell cycle arrest. These findings support further investigation into the compound's anti-cancer potential .

Tables of Biological Activity

The following table summarizes various biological activities reported for compounds related to the target structure:

Activity TypeRelated CompoundsMechanism of Action
PPARγ AgonismThiazolidinedionesImproves insulin sensitivity and lipid metabolism
AntioxidantVarious Triazole DerivativesScavenges free radicals, reduces oxidative stress
Anti-cancerTriazole-based compoundsInduces apoptosis, inhibits cell proliferation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.